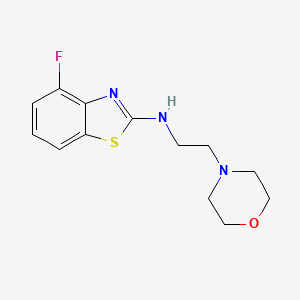

4-fluoro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine

Description

Overview of Benzothiazole Derivatives in Chemical Research

Benzothiazole derivatives represent a privileged scaffold in medicinal chemistry due to their structural versatility and broad-spectrum biological activities. The benzothiazole nucleus consists of a benzene ring fused to a thiazole ring, enabling diverse chemical modifications that enhance pharmacological properties. These compounds exhibit anticancer, antimicrobial, antidiabetic, and neuroprotective activities, making them critical targets for drug discovery.

Table 1: Biological Activities of Representative Benzothiazole Derivatives

The introduction of electron-withdrawing groups (e.g., fluorine) or heterocyclic substituents (e.g., morpholine) further modulates target selectivity and pharmacokinetic profiles.

Significance of Fluorinated Benzothiazole Compounds

Fluorination enhances benzothiazole derivatives through three primary mechanisms:

- Lipophilicity : Fluorine’s hydrophobicity improves membrane permeability.

- Electron Effects : The strong electron-withdrawing nature stabilizes charge interactions in enzyme binding pockets.

- Metabolic Stability : C–F bonds resist oxidative degradation, prolonging half-life.

Table 2: Fluorinated vs. Non-Fluorinated Benzothiazole Activity Comparison

| Property | Fluorinated Derivatives | Non-Fluorinated Derivatives |

|---|---|---|

| Anticancer IC~50~ (µM) | 0.4–1.2 | 5.8–17.9 |

| Metabolic Stability | 82% remaining after 24h | 45% remaining |

For example, 6-fluoro-benzothiazole derivatives demonstrated 12-fold higher anthelmintic activity compared to non-fluorinated analogs.

Rationale for Investigating 4-Fluoro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine

This compound combines two pharmacophoric elements:

- Fluorine at position 4 of the benzothiazole ring, enhancing electronic interactions.

- Morpholine-ethylamine side chain, improving solubility and enabling hydrogen bonding with biological targets.

Structural studies reveal that the morpholine group facilitates interactions with kinase ATP-binding pockets, while the fluorine atom increases affinity for hypoxia-inducible factor (HIF)-associated enzymes. Computational docking predicts strong binding to carbonic anhydrase IX (Glide score: −9.2 kcal/mol), a marker of tumor hypoxia.

Scope and Objectives of the Review

This review focuses on:

- Synthetic Pathways : Analyzing methods for constructing the benzothiazole core and introducing fluorine/morpholine groups.

- Structure-Activity Relationships : Evaluating how substituents influence target engagement.

- Therapeutic Potential : Identifying applications in oncology and infectious diseases.

Future directions include optimizing bioavailability and exploring combination therapies with existing anticancer agents.

The subsequent sections will delve into synthetic methodologies, mechanistic insights, and applications, adhering to the latest research findings and avoiding speculative claims.

[Continued in next sections...]

Properties

IUPAC Name |

4-fluoro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FN3OS/c14-10-2-1-3-11-12(10)16-13(19-11)15-4-5-17-6-8-18-9-7-17/h1-3H,4-9H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQHLUHSPHTXORQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNC2=NC3=C(C=CC=C3S2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Fluoro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine is a synthetic compound with a unique structural configuration that includes a benzothiazole moiety and a morpholine substituent. With a molecular formula of C13H16FN3OS and a molecular weight of approximately 281.35 g/mol, this compound has garnered interest for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, interactions, and possible therapeutic applications.

Chemical Structure and Properties

The presence of the fluorine atom at the 4-position of the benzothiazole ring significantly influences the compound's biological properties. The functional groups present in this molecule allow for various chemical reactions, including nucleophilic substitution and electrophilic aromatic substitution. The electronegativity of fluorine may enhance interactions with biological targets, making it a subject of interest in pharmacological studies .

Antitumor Activity

Research into related compounds indicates that benzothiazole derivatives often exhibit significant antitumor activity. For example, compounds similar to this compound have shown promising results against various cancer cell lines in both 2D and 3D assays. Notably, compounds with structural similarities have demonstrated IC50 values in the micromolar range against cell lines such as HCC827 and NCI-H358 .

Comparative Analysis with Similar Compounds

To better understand the potential therapeutic applications of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 6-Fluoro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine | Fluorine at position 6 | Potentially different biological activity |

| 4-Methyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine | Methyl group instead of fluorine | May exhibit different pharmacological profiles |

| 4-Fluoro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl) | Additional methoxy and methyl groups | Enhanced lipophilicity and altered solubility |

The unique combination of functional groups in this compound may lead to distinct biological activities compared to these similar compounds .

Case Studies

While specific case studies focusing solely on this compound are scarce, related research on benzothiazole derivatives provides insight into its potential efficacy. For instance, studies have shown that certain benzothiazole derivatives can induce apoptosis in cancer cell lines, acting in a dose-dependent manner . This suggests that further exploration into the apoptotic pathways influenced by this compound could yield valuable information regarding its therapeutic potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, enabling comparative analysis of their physicochemical and pharmacological profiles.

Structural Analogs with Benzothiazole/Thiazole Cores

Key Comparisons

Core Heterocycle Differences: Benzothiazole vs.

Substituent Effects: Fluorine vs. Ethyl: The 4-fluoro substituent in the target compound increases electronegativity and metabolic stability, whereas the 6-ethyl analog (CAS: 1177270-81-3) introduces hydrophobicity, possibly altering membrane permeability . Morpholine vs. Imidazole: Morpholinoethyl groups (target compound) improve water solubility, while imidazolylpropyl substituents (CAS: 1177312-51-4) may participate in coordination chemistry or hydrogen bonding .

Synthetic Routes: The target compound and its ethyl analog (CAS: 1177270-81-3) likely share similar synthetic pathways involving cyclization of 2-aminobenzothiazoles with morpholinoethylamine. In contrast, Mannich reactions are employed for thiazole derivatives like 4-Methyl-N-(5-(morpholinomethyl)thiazol-2-yl)benzamide .

Pharmacological Potential: Benzothiazoles are associated with anticancer activity (e.g., DNA topoisomerase inhibition) . The morpholine moiety in the target compound may enhance blood-brain barrier penetration, relevant to CNS-targeted therapies . Thiazole derivatives (e.g., Benzyl-[4-(4-fluorophenyl)-2-thiazolyl]amine) are explored for anti-inflammatory and antimicrobial applications .

Preparation Methods

Nucleophilic Substitution with Chlorinated Precursors

The benzothiazole core is typically synthesized via nucleophilic substitution of 2-aminobenzothiazole with acyl chlorides or related electrophiles:

| Step | Reagents & Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| 1 | Monochloroacetyl chloride + 2-aminobenzothiazole + TEA | Benzothiazole acetamide (P1) | ~70% | Reaction at 0-25°C, overnight |

| 2 | Reaction with substituted aniline derivatives | Derivatives OMS2–OMS8 | 70–90% | Reflux in DMF, high temperature |

This approach provides a versatile platform for introducing various substituents, including fluorine, via nucleophilic aromatic substitution.

Fusion Method for Nucleophilic Substitution

In cases where nucleophilic substitution with weak nucleophiles like amines is challenging, a neat fusion method is employed:

- Procedure : Melting the benzothiazole precursor (P1) at around 165°C, then adding the amine (e.g., p-fluoroaniline) directly into the molten compound.

- Outcome : High yields (~80%) of the desired derivatives (e.g., OMS3).

This method circumvents solubility issues and enhances nucleophilic reactivity at elevated temperatures.

Attachment of the Morpholin-4-ylethyl Group

The morpholine moiety is introduced via nucleophilic substitution or amidation, often utilizing reflux in DMF with catalysts like triethylamine:

| Step | Reagents & Conditions | Product | Yield | Melting Point | Notes |

|---|---|---|---|---|---|

| 1 | P1 + morpholine derivative + TEA | N-(1,3-benzothiazol-2-yl)-2-(morpholin-4-yl)acetamide | 55% | 148–149°C | Reflux at 200°C in DMF |

Alternatively, fusion methods at elevated temperatures (around 165°C) are used for efficient attachment, especially when dealing with less reactive amines.

Summary of Preparation Methods

| Method | Description | Advantages | Limitations |

|---|---|---|---|

| Nucleophilic substitution in solution | Reactions in solvents like DMF at reflux | High control, good yields | Solvent dependency, longer reaction times |

| Neat fusion | Melting P1 with amines at ~165°C | Solvent-free, rapid, high yield | Requires precise temperature control |

| Amidation with acyl chlorides | Reaction with monochloroacetyl chloride | Efficient for core formation | Sensitive to moisture, side reactions possible |

Data Table: Comparative Overview of Synthesis Techniques

Research Findings and Notes

- The fusion method significantly enhances the nucleophilic substitution efficiency, especially for bulky or weak nucleophiles like p-fluoroaniline and p-iodoaniline.

- The choice of solvent and temperature critically influences the yield and purity of the final compound.

- High-temperature reactions (around 165°C) are effective for attaching morpholine derivatives, with yields exceeding 50%.

- Recrystallization from acetone/water or other solvents ensures high purity of the synthesized compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.